N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide
Description
N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide is a structurally complex benzamide derivative featuring a fused 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene core, a thiophene-2-sulfonyl group, and a benzamide moiety. The 8-oxatricyclo system introduces steric and electronic complexity, while the thiophene sulfonyl group may enhance solubility and binding interactions. The benzamide backbone is a common pharmacophore in medicinal chemistry, often associated with diverse biological activities, including neuroleptic, antiviral, and enzyme-modulating effects .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c25-23(16-7-2-1-3-8-16)24(30(26,27)22-11-6-14-29-22)17-12-13-21-19(15-17)18-9-4-5-10-20(18)28-21/h1-3,6-8,11-15H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRYAUOCAENCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the benzamide group: This step usually involves the reaction of the tricyclic core with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the thiophene sulfonyl group: This is typically done by reacting the intermediate with thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide exhibit notable anticancer properties. For instance, derivatives containing thiophene rings have been evaluated for their antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) using the MTT assay . These studies suggest that the compound may interact with specific molecular targets involved in cancer progression.
1.2 Antimicrobial Activity
Thiophene-linked compounds have shown promise as antimicrobial agents. The incorporation of thiophene into the structure enhances biological activity against a range of pathogens . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
1.3 Anti-inflammatory Properties
Compounds derived from thiophene structures are recognized for their anti-inflammatory capabilities. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
Material Science Applications
2.1 Conductive Polymers
The unique structural features of this compound allow it to be utilized in the development of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2.2 Dyes and Pigments
Due to its chromophoric properties, this compound can be explored as a dye in various applications such as textiles and bio-imaging . The stability and vibrancy of the color produced can be advantageous for commercial dyeing processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors . Key synthetic routes may include:
- Formation of the tricyclic core : Utilizing cyclization techniques under controlled conditions.
- Sulfonylation reactions : Introducing the thiophene sulfonyl group through electrophilic aromatic substitution or nucleophilic attack.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism by which N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Benzamide Derivatives
The thiophene sulfonyl group may confer stronger electron-withdrawing effects compared to phenylsulfonyl groups in triazole-thiones .
Spectroscopic Characterization
IR and NMR spectroscopy are critical for confirming benzamide derivatives. Key comparisons include:
Table 3: Spectroscopic Data Comparison
The absence of C=O in triazole-thiones contrasts with the target compound’s benzamide C=O, which would appear near 1660 cm⁻¹. Thiophene sulfonyl S=O stretches (~1350, ~1150 cm⁻¹) would align with sulfonamide peaks in .
Biological Activity
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C17H17N3O5S
- CAS Number : 25263245
Structural Features
The unique bicyclic structure of the compound contributes to its potential interactions with biological targets. The presence of the thiophene ring and sulfonyl group may enhance its pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, benzothiophene derivatives have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
| Compound | Target | Activity |
|---|---|---|
| N-{8-oxatricyclo...} | Beta-lactamase | Inhibitor |
| Benzothiophene | Bacterial Cell Wall Synthesis | Inhibitor |
The activity against beta-lactamase enzymes suggests potential utility in overcoming antibiotic resistance in pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds structurally related to N-{8-oxatricyclo...} have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds exhibited IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer properties .
The proposed mechanism involves interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction may lead to DNA damage and subsequent cell death.
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicity studies on related compounds indicate a need for careful dose management to avoid adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
